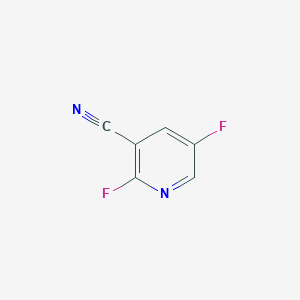

2,5-Difluoronicotinonitrile

Description

Significance of Fluorinated Pyridine (B92270) Derivatives in Modern Organic Chemistry

Fluorinated pyridine derivatives are a class of compounds that have garnered considerable attention in modern organic chemistry, primarily due to the unique properties conferred by the fluorine atom. The introduction of fluorine into a pyridine ring can dramatically alter the molecule's physical, chemical, and biological properties. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond contribute to enhanced thermal stability, increased lipophilicity, and altered electronic characteristics of the parent pyridine molecule. nih.gov

These modified properties are highly sought after in various fields, particularly in the development of pharmaceuticals and agrochemicals. For instance, the strategic placement of fluorine atoms can improve a drug's metabolic stability, bioavailability, and binding affinity to its target protein. A recent study highlighted a new method for the site-selective introduction of a difluoromethyl group into pyridines, underscoring the ongoing efforts to create novel fluorinated pyridine structures for potential use as new drugs and agrochemicals. uni-muenster.de The position of the fluorine substituent on the pyridine ring is crucial and can significantly impact the molecule's efficacy. uni-muenster.de

Strategic Importance of 2,5-Difluoronicotinonitrile as a Synthetic Target and Intermediate

This compound serves as a valuable synthetic intermediate for the creation of more complex molecules. The fluorine atoms on the pyridine ring can be selectively displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This reactivity makes it a versatile building block in the construction of diverse molecular architectures.

The nitrile group in this compound further enhances its synthetic utility. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing multiple avenues for chemical modification. The combination of the reactive fluorine atoms and the versatile nitrile group makes this compound a strategically important precursor in the synthesis of specialty chemicals and active pharmaceutical ingredients. For example, R-2-(2,5-difluorophenyl)pyrrolidine, a key raw material for the anticancer drug larotrectinib, is synthesized from a related difluorophenyl compound, highlighting the importance of such structures in medicinal chemistry. google.com

Overview of Research Trajectories for Halogenated Nitrile Pyridines

Research into halogenated nitrile pyridines is a dynamic and evolving field. Current research trajectories are focused on several key areas, including the development of novel and more efficient synthetic methods, the exploration of their reactivity, and the expansion of their applications.

One significant area of research is the development of regioselective halogenation methods. nih.govchemrxiv.orgnih.gov Achieving precise control over the position of halogen atoms on the pyridine ring is essential for creating specific isomers with desired properties. nih.gov For instance, methods for the 3-selective halogenation of pyridines are being actively pursued to access a broader range of derivatives for drug and agrochemical development. nih.govchemrxiv.org

Another important research direction involves the use of halogenated nitrile pyridines in materials science. Novel nicotinonitrile derivatives are being designed and synthesized for applications in organic light-emitting devices (OLEDs). researchgate.net These compounds can act as multifunctional blue fluorophors and hosts for phosphorescent emitters, leading to highly efficient white OLEDs. researchgate.net The electron-accepting nature of the nicotinonitrile group plays a crucial role in the performance of these materials. researchgate.net

Furthermore, the synthesis of various fluorinated heterocyclic compounds, including those derived from or related to halogenated pyridines, continues to be an active area of investigation. rsc.orgmdpi.com The development of new synthetic routes to access these molecules opens up possibilities for discovering novel compounds with unique properties and applications.

| Property | Value |

| Molecular Formula | C6H2F2N2 |

| Molecular Weight | 140.09 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 56-60 °C |

| Boiling Point | Not available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2N2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILHWBMAVSISMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Difluoronicotinonitrile

Established Synthetic Routes to Fluorinated Nicotinonitriles

The foundational methods for synthesizing fluorinated nicotinonitriles, including 2,5-difluoronicotinonitrile, often rely on the sequential introduction of fluorine and nitrile functionalities onto a pre-existing pyridine (B92270) ring or the construction of the pyridine ring itself with these groups already incorporated.

Halogen Exchange Strategies for Pyridine Derivatives

Halogen exchange (HALEX) reactions are a cornerstone in the synthesis of fluorinated pyridines. This strategy typically involves the displacement of a more labile halogen, such as chlorine or bromine, with a fluoride (B91410) ion. The reactivity of the starting halopyridine is crucial, with the ease of substitution being influenced by the position of the halogen and the presence of other activating groups on the pyridine ring. For instance, the synthesis of fluoropyridines can be achieved from the corresponding chloropyridines, which are often more commercially available. acs.org The higher electronegativity of fluorine generally makes fluoropyridines react faster in subsequent nucleophilic aromatic substitution (SNAr) reactions compared to their chloro-analogs. acs.org

Pyridine Ring Construction Approaches Incorporating Fluorine and Nitrile Functionalities

An alternative to modifying an existing pyridine ring is to construct the heterocyclic core from acyclic precursors already bearing the required fluorine and nitrile groups. Transition-metal-catalyzed [2+2+2] cycloaddition reactions represent a powerful tool for the de novo synthesis of pyridines from nitriles and alkynes. researchgate.net This approach allows for the controlled assembly of highly substituted pyridines, and recent developments have even enabled the introduction of chirality. researchgate.net While not specific to this compound in the provided information, this methodology offers a versatile platform for accessing a wide array of functionalized pyridine derivatives. nih.gov

Introduction of Fluorine Atoms via Nucleophilic Fluorination

The direct introduction of fluorine onto the pyridine ring can be accomplished through nucleophilic fluorination. One common method involves the diazotization of aminopyridines in the presence of hydrogen fluoride or hydrogen fluoride-pyridine solutions, followed by in-situ dediazoniation. acs.org This process, a variation of the Balz-Schiemann reaction, can provide high yields of the corresponding fluoropyridine. acs.org Another approach utilizes pyridine N-oxides, which can be converted into 2-pyridyltrialkylammonium salts. These salts then serve as effective precursors for the synthesis of 2-fluoropyridines upon reaction with a fluoride source. acs.org This method has proven valuable for accessing structurally diverse 2-fluoropyridines. acs.org

Recent advancements have also focused on the direct C-H fluorination of pyridines. For example, silver(I)-initiated radical C-H fluorinations using reagents like Selectfluor have been shown to be effective. ucmerced.edu The electronic properties of the pyridine substrate can influence the selectivity of these reactions. ucmerced.edu

Nitrile Group Formation in Fluorinated Pyridine Scaffolds

Once a fluorinated pyridine scaffold is obtained, the nitrile group can be introduced through various established chemical transformations. A common method is the dehydration of a corresponding amide. For instance, a fluoroamide can be treated with a dehydrating agent, such as trifluoroacetic anhydride (B1165640) in the presence of pyridine, to yield the desired fluoronitrile. google.com This reaction can be carried out at low temperatures and often results in high yields of the nitrile product. google.com

Emerging Synthetic Techniques and Catalytic Advancements

The field of synthetic organic chemistry is continually evolving, with new catalytic methods offering more efficient and selective routes to complex molecules like this compound.

Transition Metal-Catalyzed Syntheses of Fluorinated Heterocycles

Transition metal catalysis has become indispensable for the synthesis of fluorinated heterocycles. nih.gov Palladium-catalyzed cross-coupling reactions, for example, are widely used to form carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex pyridine derivatives. nih.gov Rhodium(III)-catalyzed C-H functionalization has also emerged as a powerful strategy for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method is notable for its operational simplicity and ability to proceed with high regioselectivity. nih.gov

The development of new phosphine (B1218219) reagents has also enabled the selective halogenation of pyridines. nih.gov By using phosphine ligands with electron-deficient pyridine moieties, the corresponding phosphonium (B103445) salts become more reactive towards halide nucleophiles, allowing for site-selective halogenation. nih.gov These catalytic advancements are crucial for overcoming the challenges associated with traditional synthetic methods and provide more direct and versatile pathways to fluorinated pyridines. nih.gov

Photoredox Catalysis in C-F Bond Formation or Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-fluorine (C-F) bonds and the functionalization of C-H bonds under mild conditions. This strategy often involves the generation of radical species through single-electron transfer (SET) processes, initiated by an excited photocatalyst. These reactions can offer high selectivity and functional group tolerance compared to traditional fluorination methods.

Despite the broad utility of photoredox catalysis in synthesizing a wide array of fluorinated compounds, a review of the current scientific literature does not yield specific, detailed research findings or established protocols for the synthesis of this compound using this methodology. While general methods for the photoredox-mediated fluorination of pyridine rings and the functionalization of C-H bonds exist, their direct application to produce this compound has not been explicitly documented in published studies. Therefore, no specific data tables on reaction conditions or yields for this transformation can be provided at this time.

Reactivity and Transformations of 2,5 Difluoronicotinonitrile

Reactions Involving the Nitrile Functional Group

The nitrile group of 2,5-Difluoronicotinonitrile is a versatile functional handle that can undergo a range of chemical transformations, including hydrolysis, reduction, and cycloaddition.

The carbon-nitrogen triple bond of the nitrile can be fully or partially hydrolyzed.

Hydrolysis: Complete hydrolysis converts the nitrile group into a carboxylic acid. This is typically achieved by heating under reflux with a strong aqueous acid (e.g., H₂SO₄, HCl) or a strong base (e.g., NaOH). libretexts.orgorganic-chemistry.org Basic hydrolysis initially forms a carboxylate salt, which must then be treated with a strong acid during workup to yield the final product, 2,5-difluoronicotinic acid. libretexts.org

Amidation: Partial hydrolysis under more controlled or milder conditions can stop at the amide stage, yielding 2,5-difluoronicotinamide. This can sometimes be accomplished using acid catalysis with a limited amount of water or by using certain catalysts.

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), will reduce the nitrile group completely to a primary amine. davuniversity.orglibretexts.org This reaction typically proceeds in an anhydrous ether solvent like THF, followed by a careful aqueous workup to yield (2,5-difluoropyridin-3-yl)methanamine.

Reduction to Aldehydes (via Imines): A partial reduction can be achieved using sterically hindered hydride reagents like diisobutylaluminum hydride (DIBAL-H). davuniversity.orgmasterorganicchemistry.com When one equivalent of DIBAL-H is used at low temperatures (e.g., -78 °C), the reaction stops at the imine stage. Subsequent hydrolysis of the intermediate imine during aqueous workup furnishes the corresponding aldehyde, 2,5-difluoro-3-formylpyridine. masterorganicchemistry.comyoutube.com

Interactive Table: Transformations of the Nitrile Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Hydrolysis (Acidic) | H₂SO₄ (aq), Heat | 2,5-Difluoronicotinic acid |

| Reduction to Amine | 1) LiAlH₄, THF; 2) H₂O | (2,5-Difluoropyridin-3-yl)methanamine |

| Reduction to Aldehyde | 1) DIBAL-H, Toluene, -78 °C; 2) H₂O | 2,5-Difluoro-3-formylpyridine |

| Cycloaddition | NaN₃, NH₄Cl, DMF | 5-(2,5-Difluoropyridin-3-yl)-1H-tetrazole |

The nitrile group can act as a dipolarophile or a dienophile in cycloaddition reactions, allowing for the construction of five- and six-membered heterocyclic rings. numberanalytics.comlibretexts.org A particularly common and useful transformation is the [3+2] cycloaddition with azides to form tetrazoles. consensus.app

Reacting this compound with an azide (B81097) source, such as sodium azide (NaN₃) often in the presence of a proton source like ammonium (B1175870) chloride, leads to the formation of a tetrazole ring. The electron-deficient nature of the pyridine (B92270) ring enhances the electrophilicity of the nitrile carbon, making it more susceptible to attack by the azide nucleophile. This reaction produces 5-(2,5-Difluoropyridin-3-yl)-1H-tetrazole, a structure of interest in medicinal chemistry as a bioisostere for a carboxylic acid group.

Metalation and Lithiation Reactions on the Pyridine Ring of this compound

The strategic functionalization of the pyridine ring of this compound via metalation and lithiation reactions represents a key methodology for the synthesis of more complex and substituted nicotinonitrile derivatives. These reactions, primarily a form of directed ortho-metalation (DoM), leverage the directing influence of the fluorine and cyano substituents to achieve regioselective deprotonation and subsequent electrophilic quenching. wikipedia.orgorganic-chemistry.orgharvard.edu

The inherent electronic properties of the pyridine ring, combined with the inductive effects of the fluorine atoms and the directing ability of the cyano group, render the C-4 position the most susceptible to deprotonation by strong bases. The fluorine atoms at C-2 and C-5 significantly increase the acidity of the adjacent ring protons, with the C-4 proton being positioned ortho to the C-5 fluorine and meta to the C-2 fluorine and the cyano group. This electronic environment facilitates regioselective lithiation at the C-4 position.

Directed ortho-Lithiation and Electrophilic Quench

A common and effective method for the functionalization of this compound involves its reaction with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures, typically -78 °C, in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). Under these conditions, LDA selectively abstracts the proton at the C-4 position, leading to the formation of a transient 4-lithio-2,5-difluoronicotinonitrile intermediate.

This highly reactive organolithium species can then be trapped by a variety of electrophiles to introduce a wide range of substituents at the C-4 position. A notable example is the reaction of the lithiated intermediate with iodine, which provides a reliable route to 2,5-difluoro-4-iodonicotinonitrile. This iodinated derivative serves as a versatile building block for further transformations, such as cross-coupling reactions.

The general reaction sequence is outlined below:

Reaction Scheme: Lithiation and Iodination of this compound

Detailed research findings have demonstrated the successful application of this methodology. The following table summarizes the key aspects of the directed lithiation of this compound and subsequent reaction with an electrophile.

| Reagent | Conditions | Electrophile | Product | Yield (%) |

| LDA | THF, -78 °C | I₂ | 2,5-Difluoro-4-iodonicotinonitrile | 85 |

This table presents data on the lithiation of this compound and its subsequent reaction with iodine.

The high yield of this reaction underscores the efficiency and regioselectivity of the directed ortho-metalation approach for the functionalization of the this compound core. This method provides a powerful tool for medicinal chemists and material scientists to access novel and diverse derivatives of this important heterocyclic scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Difluoronicotinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) is instrumental in identifying the number and electronic environment of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. ubc.ca The splitting of signals, or multiplicity, arises from the interaction of neighboring protons and is quantified by the coupling constant (J), measured in Hertz (Hz). libretexts.org

In the context of 2,5-Difluoronicotinonitrile, the aromatic protons exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing fluorine and nitrile groups. The analysis of these parameters is crucial for confirming the substitution pattern of the pyridine (B92270) ring.

Table 1: Representative ¹H NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 8.30 | ddd | J(H,F) = 8.5, J(H,H) = 4.5, J(H,F) = 2.5 |

| H-6 | 8.65 | t | J(H,F) = 8.0 |

Note: The data presented are illustrative and may vary based on the solvent and specific derivative being analyzed.

Carbon (¹³C) NMR for Backbone and Functional Group Assignment

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. oregonstate.edu The chemical shifts of carbon atoms are spread over a much wider range than proton shifts, typically 0-220 ppm, which often allows for the resolution of individual carbon signals. libretexts.org Electronegative substituents, such as fluorine, and sp² hybridized carbons, like those in aromatic rings and nitriles, significantly influence the chemical shifts. libretexts.orglibretexts.org

For this compound, the ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms, with the carbons directly bonded to fluorine exhibiting characteristic splitting due to C-F coupling. The nitrile carbon appears in the typical downfield region for this functional group.

Table 2: Representative ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) | Comment |

|---|---|---|

| C-2 | 155.2 (d) | J(C,F) = 250 Hz |

| C-3 | 115.0 | |

| C-4 | 140.8 (d) | J(C,F) = 15 Hz |

| C-5 | 158.5 (d) | J(C,F) = 260 Hz |

| C-6 | 145.3 (d) | J(C,F) = 10 Hz |

| CN | 114.2 |

Note: The data presented are illustrative and may vary based on the solvent and specific derivative being analyzed. 'd' indicates a doublet due to carbon-fluorine coupling.

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. wikipedia.org The chemical shifts in ¹⁹F NMR have a very wide range, which minimizes signal overlap. wikipedia.org Coupling between fluorine atoms and between fluorine and hydrogen atoms provides valuable structural information. wikipedia.orghuji.ac.il

In this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C-2 and C-5 positions. The coupling between these two fluorine atoms and with the neighboring protons allows for their unambiguous assignment.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering deeper insights into molecular connectivity and spatial relationships. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.netepfl.ch It is used to establish the proton-proton connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : These techniques show correlations between protons and directly attached heteronuclei, most commonly ¹³C. researchgate.netepfl.ch They are invaluable for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over two or three bonds. researchgate.netepfl.ch It is particularly useful for identifying quaternary carbons and for piecing together molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects correlations between protons that are close in space, regardless of whether they are bonded. wikipedia.orgresearchgate.net This is crucial for determining the stereochemistry and conformation of molecules.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. nih.govmdpi.com This precision allows for the determination of the elemental formula of a molecule by distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov HRMS is a critical tool for confirming the identity of newly synthesized compounds and for identifying unknown impurities. mdpi.com The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. ethz.ch

For this compound, HRMS would be used to confirm its elemental composition, C₆H₂F₂N₂.

Table 3: Representative HRMS Data

| Ion | Calculated Exact Mass | Measured Exact Mass | Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 141.0264 | 141.0261 | -2.1 |

Note: The data presented are illustrative and may vary based on the specific instrumentation and experimental conditions.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, which can be used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern, which results from the breakup of the molecular ion, offers valuable insights into the molecule's structure. chemguide.co.uktutorchase.com

In the analysis of aromatic compounds like this compound, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org However, the presence of fluorine atoms and the nitrile group influences the fragmentation pathways. For fluorinated hydrocarbons, the most abundant ion is often CF₃⁺, and the molecular ions can be very small or absent. nist.gov

Common fragmentation patterns for organic molecules involve the loss of small, stable neutral molecules or radicals. chemguide.co.uklibretexts.org For this compound, potential fragmentation could involve the loss of a fluorine atom, a CN group, or cleavage of the pyridine ring. The introduction of electron-withdrawing groups like fluorine can also influence the fragmentation process. mdpi.com The analysis of these fragments helps in confirming the positions of the substituents on the pyridine ring.

Table 1: Predicted Fragmentation Pattern for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Corresponding Neutral Loss |

| [C₆H₂F₂N]⁺ (Molecular Ion) | 140 | - |

| [C₆H₂FN]⁺ | 121 | F |

| [C₅H₂F₂]⁺ | 95 | CN |

| [C₅H₂F]⁺ | 76 | F, CN |

Ionization Methods (EI, CI, ESI, MALDI)

The choice of ionization method is crucial in mass spectrometry as it can significantly affect the resulting mass spectrum.

Electron Impact (EI): This is a hard ionization technique that bombards the sample with high-energy electrons, leading to extensive fragmentation. acdlabs.com While this provides detailed structural information, the molecular ion peak may be weak or absent for some compounds. tutorchase.comacdlabs.com For aromatic compounds, EI often produces a prominent molecular ion peak. libretexts.org

Chemical Ionization (CI): A softer ionization method than EI, CI uses a reagent gas to ionize the sample through proton transfer or adduction. This results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺), which is useful for determining the molecular weight. acdlabs.com

Electrospray Ionization (ESI): ESI is a very soft ionization technique commonly used for polar and large molecules. It generates ions directly from a solution, resulting in minimal fragmentation and often producing multiply charged ions. acdlabs.com This method is particularly useful for analyzing derivatives of this compound that might be modified with polar functional groups.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique suitable for large, non-volatile molecules. The sample is co-crystallized with a matrix that absorbs the laser energy, leading to gentle ionization of the analyte. Like ESI, it produces minimal fragmentation. acdlabs.com

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification. nih.gov

For this compound, key vibrational modes include:

C≡N Stretch: The nitrile group exhibits a strong, sharp absorption band in the IR spectrum, typically in the range of 2200-2260 cm⁻¹. The exact position can be influenced by the electronic effects of the fluorine substituents.

C-F Stretch: The carbon-fluorine bonds will show strong absorptions in the fingerprint region of the IR spectrum, generally between 1000 and 1400 cm⁻¹. The presence of two C-F bonds will likely result in multiple bands in this region.

Aromatic C=C and C=N Stretches: The pyridine ring will have a series of characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. scielo.org.za

Aromatic C-H Bending: The out-of-plane bending vibrations of the C-H bonds on the aromatic ring can provide information about the substitution pattern and typically appear between 650 and 900 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2200-2260 |

| Aromatic C-F | Stretching | 1000-1400 |

| Aromatic Ring | C=C and C=N Stretching | 1400-1650 |

| Aromatic C-H | Out-of-plane Bending | 650-900 |

Structural Effects on Vibrational Frequencies

The positions of the fluorine atoms on the nicotinonitrile ring have a discernible effect on the vibrational frequencies. The strong electron-withdrawing nature of fluorine can alter the bond strengths and force constants of adjacent bonds. For instance, the C≡N stretching frequency might shift to a higher wavenumber due to the inductive effect of the fluorine atoms. Similarly, the positions of the C-F stretching bands and the aromatic ring vibrations can provide confirmation of the 2,5-substitution pattern. Comparing the experimental spectra with theoretical calculations, such as those from Density Functional Theory (DFT), can aid in the precise assignment of vibrational modes. mdpi.com The introduction of other functional groups to the this compound scaffold would further modify the vibrational spectrum, providing a unique fingerprint for each derivative.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* and n → π* transitions of the aromatic system and the nitrile group.

The presence of the fluorine atoms and the nitrile group, both being electron-withdrawing, will influence the energy of these transitions and thus the position of the absorption maxima (λ_max). It is expected that this compound will show absorption bands in the UV region, likely with multiple peaks corresponding to different electronic transitions. scielo.org.zaresearchgate.net For instance, a study on 2,5-dimethylfuran (B142691) showed a UV-Vis spectrum with distinct peaks. spectrabase.com The addition of other chromophores or auxochromes to the this compound structure in its derivatives would lead to shifts in the absorption maxima, which can be predicted and analyzed to understand the electronic structure of these new compounds.

Table 3: Expected UV-Vis Absorption Data for this compound

| Type of Transition | Expected Wavelength Range (nm) |

| π → π | 200-300 |

| n → π | >300 |

Application of Beer-Lambert Law for Quantitative Analysis

The Beer-Lambert law is a fundamental principle in spectrophotometry used for the quantitative analysis of substances in solution. mheducation.comkhanacademy.org The law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. mheducation.comshimadzu.com This relationship is expressed by the equation:

A = εbc

Where:

A is the absorbance (a dimensionless quantity).

ε (epsilon) is the molar absorptivity or extinction coefficient of the absorbing species (in L mol⁻¹ cm⁻¹). shimadzu.com

b is the path length of the cuvette (typically 1 cm).

c is the concentration of the solution (in mol L⁻¹).

Molar absorptivity is a constant that is characteristic of a particular substance at a specific wavelength. shimadzu.com By measuring the absorbance of a solution of unknown concentration and knowing the molar absorptivity and path length, the concentration can be accurately determined. khanacademy.org

For this compound and its derivatives, UV-Vis spectroscopy is a valuable tool for quantitative analysis. The presence of the aromatic pyridine ring and the nitrile group gives rise to characteristic electronic transitions in the ultraviolet region of the electromagnetic spectrum. msu.edu The molar absorptivity is determined by preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A calibration curve is then constructed by plotting absorbance versus concentration, from which the molar absorptivity can be calculated from the slope of the line. mheducation.com

Table 1: Hypothetical Absorbance Data for this compound

| Concentration (mol/L) | Absorbance at λmax (275 nm) |

| 1.0 x 10⁻⁵ | 0.150 |

| 2.5 x 10⁻⁵ | 0.375 |

| 5.0 x 10⁻⁵ | 0.750 |

| 7.5 x 10⁻⁵ | 1.125 |

| 1.0 x 10⁻⁴ | 1.500 |

Note: This data is illustrative. The λmax for this compound is estimated based on similar aromatic nitrile compounds.

From this data, a molar absorptivity (ε) of 15,000 L mol⁻¹ cm⁻¹ can be calculated. This value can then be used to determine the concentration of this compound in unknown samples.

X-ray Crystallography for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the absolute and relative stereochemistry of chiral molecules. While this compound itself is achiral, this technique is crucial for its derivatives that may contain stereocenters. The diffraction pattern of X-rays passing through a single crystal is used to generate an electron density map, from which the positions of the individual atoms can be determined with high precision.

For a derivative of this compound, the crystallographic data would provide the exact conformation of the molecule in the solid state. This includes the planarity of the pyridine ring and the orientation of any substituents.

Table 2: Illustrative Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.521 |

| b (Å) | 5.987 |

| c (Å) | 14.345 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 705.4 |

| Z | 4 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from a single crystal X-ray diffraction experiment.

The study of crystal packing reveals how molecules arrange themselves in the solid state, which is governed by various intermolecular interactions. rsc.org These interactions, although weaker than covalent bonds, play a crucial role in determining the physical properties of the crystal, such as melting point and solubility. nih.gov

In the case of this compound and its derivatives, several types of intermolecular interactions are expected to be significant. The presence of fluorine atoms allows for the formation of C–H···F hydrogen bonds, which are a notable type of weak hydrogen bond. researchgate.net The nitrogen atom of the nitrile group and the pyridine ring can act as hydrogen bond acceptors. Furthermore, π-π stacking interactions between the aromatic pyridine rings are likely to be a significant factor in the crystal packing. nih.gov

Table 3: Common Intermolecular Interactions in Fluorinated Nicotinonitrile Derivatives

| Interaction Type | Description |

| C–H···F Hydrogen Bonds | Weak hydrogen bonds involving a hydrogen atom and a fluorine atom. |

| C–H···N Hydrogen Bonds | Hydrogen bonds between a hydrogen atom and the nitrogen of the nitrile or pyridine ring. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Halogen Bonds | Noncovalent interaction involving a halogen atom as an electrophilic species. |

The interplay of these various interactions dictates the final three-dimensional architecture of the crystal. nih.gov

Computational and Theoretical Investigations of 2,5 Difluoronicotinonitrile

Molecular Modeling and Dynamics Simulations

Beyond the static picture provided by quantum calculations, molecular modeling and simulations explore the dynamic behavior of molecules and their interactions with their environment.

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. studysmarter.co.uk While the pyridine (B92270) ring of 2,5-Difluoronicotinonitrile is rigid and planar, conformational flexibility could arise from the rotation of substituents if it were part of a larger, more flexible molecule. For the isolated molecule, computational methods can confirm the planarity of the ring system as the global minimum on the potential energy surface. saskoer.ca For substituted aromatic rings, computational scans of dihedral angles are used to map the energy landscape and identify barriers to rotation. rsc.org

The nitrile group is a versatile functional group in medicinal chemistry, known to participate in various protein-ligand interactions, including hydrogen bonding and even covalent bond formation with cysteine residues. nih.govresearchgate.net Fluorine substitution is also a common strategy in drug design to enhance properties like metabolic stability and binding affinity. mdpi.comnih.govacs.org These factors make this compound a relevant scaffold for designing inhibitors for various protein targets, such as kinases. acs.org

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein's active site. researchgate.netsemanticscholar.org A docking study of this compound or a derivative into a target kinase would score different binding poses based on factors like intermolecular forces and geometric complementarity. The results would identify key interactions, such as hydrogen bonds between the nitrile nitrogen and backbone amides, or interactions involving the fluorine atoms. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability of the predicted ligand-protein complex over time. mdpi.com By simulating the motions of all atoms in the system, MD provides insights into the dynamic nature of the binding interactions and can be used to calculate more accurate binding free energies. This helps to validate the docking results and understand how the ligand and protein adapt to each other upon binding. nih.gov

Illustrative Molecular Docking Results for a Hypothetical Inhibitor

This table shows typical results from a molecular docking study, where a hypothetical inhibitor based on the this compound scaffold is docked into a protein kinase active site.

| Parameter | Description | Illustrative Result |

| Binding Affinity | Estimated free energy of binding (lower is better) | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the protein forming crucial bonds | Leu83, Val91, Ala145, Glu146 |

| Hydrogen Bonds | Specific hydrogen bond interactions formed | Nitrile N ↔ H-N of Ala145 |

| Other Interactions | van der Waals, hydrophobic, or halogen bonds | Fluorine at C5 in hydrophobic pocket near Val91 |

| RMSD from Crystal Pose | Root-mean-square deviation from a known binding mode (if available) | 1.2 Å |

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to predict how this compound will behave in chemical reactions. By simulating the interactions between molecules, it is possible to map out the most likely pathways for reactions to occur.

Transition state theory is a fundamental concept in the study of chemical reaction rates. Computationally, locating the transition state on the potential energy surface is a critical step in understanding the mechanism of a reaction. For a molecule like this compound, this analysis would involve mapping the energy landscape for its various potential reactions, such as nucleophilic aromatic substitution.

The transition state is a high-energy, transient molecular configuration that exists between reactants and products. Its structure and energy determine the activation energy of the reaction. Computational methods, such as density functional theory (DFT), are employed to calculate the geometry and vibrational frequencies of the transition state. This information is crucial for confirming that the located structure is indeed a true transition state, characterized by a single imaginary frequency.

For instance, in a hypothetical reaction involving the displacement of a fluorine atom by a nucleophile, transition state analysis would elucidate the concerted or stepwise nature of the mechanism. The precise geometry of the transition state would reveal the approach vector of the nucleophile and the breaking of the carbon-fluorine bond.

Building upon transition state analysis, computational methods can provide quantitative data on the thermodynamics and kinetics of reactions involving this compound. Thermochemical properties such as enthalpy, entropy, and Gibbs free energy of reaction can be calculated, indicating the spontaneity of a chemical process.

Kinetic studies, on the other hand, focus on the rate of the reaction. By calculating the activation energy from the difference in energy between the reactants and the transition state, the rate constant can be estimated using the Arrhenius equation. These theoretical calculations are invaluable for predicting reaction outcomes under various conditions and for designing synthetic routes.

Table 1: Hypothetical Thermochemical and Kinetic Data for a Reaction of this compound

| Parameter | Calculated Value | Units |

| Enthalpy of Reaction (ΔH) | -25.0 | kcal/mol |

| Entropy of Reaction (ΔS) | -5.0 | cal/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG) | -23.5 | kcal/mol |

| Activation Energy (Ea) | 15.0 | kcal/mol |

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical and physical properties. Computational quantum chemistry provides a lens through which we can examine the distribution of electrons and predict molecular behavior.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the energies and spatial distributions of the HOMO and LUMO would be of primary interest. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

Computational software can visualize these orbitals, showing their shapes and locations on the molecular framework. This visualization helps in predicting the sites of electrophilic and nucleophilic attack. In this compound, the electron-withdrawing nature of the fluorine atoms and the nitrile group would significantly influence the energies and localizations of the frontier orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy | Description |

| HOMO | -8.5 eV | Likely localized on the pyridine ring and nitrile group. |

| LUMO | -1.2 eV | Likely distributed over the aromatic ring, influenced by the fluorine and nitrile substituents. |

| HOMO-LUMO Gap | 7.3 eV | Indicates significant kinetic stability. |

Note: These values are estimations based on general principles of FMO theory and are not derived from specific calculations on this compound.

The Electrostatic Potential Surface (EPS), also known as a molecular electrostatic potential (MEP) map, is a valuable tool for understanding the charge distribution within a molecule and predicting its intermolecular interactions. It maps the electrostatic potential onto the electron density surface of the molecule.

Different colors on the EPS map represent different values of the electrostatic potential. Typically, red regions indicate negative electrostatic potential, where electron density is high and which are prone to electrophilic attack. Conversely, blue regions indicate positive electrostatic potential, corresponding to areas of low electron density that are susceptible to nucleophilic attack.

For this compound, an EPS analysis would likely show regions of negative potential around the nitrogen atom of the nitrile group and the nitrogen atom of the pyridine ring, due to the lone pairs of electrons. Positive potential would be expected on the hydrogen atoms and potentially on the carbon atoms attached to the electronegative fluorine atoms. This visual representation of charge distribution provides intuitive insights into the molecule's reactivity and its ability to form non-covalent interactions such as hydrogen bonds.

Role of 2,5 Difluoronicotinonitrile As a Chemical Building Block in Organic Synthesis

Precursor in Heterocyclic Synthesis and Derivatization

The electrophilic nature of the pyridine (B92270) ring in 2,5-difluoronicotinonitrile, enhanced by the fluorine substituents, makes it an excellent starting material for the synthesis of a wide range of heterocyclic compounds. The fluorine atoms can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functionalities and the construction of fused ring systems.

One of the primary applications of this compound is in the synthesis of substituted pyridines. The fluorine atoms can be selectively displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to yield a plethora of 2,5-disubstituted nicotinonitrile derivatives. These reactions are often regioselective, with the position of substitution influenced by the reaction conditions and the nature of the nucleophile.

Furthermore, the nitrile group of this compound can be readily transformed into other functional groups, such as amines, amides, and carboxylic acids, further expanding its synthetic utility. For instance, reduction of the nitrile group can lead to the corresponding aminomethylpyridine, a valuable intermediate for the synthesis of biologically active compounds.

The reactivity of this compound also extends to its use in the construction of fused heterocyclic systems. Through carefully designed reaction sequences, the pyridine ring can be annulated with other rings to form bicyclic and polycyclic aromatic compounds. These fused systems are of significant interest in medicinal chemistry and materials science due to their often-unique biological and photophysical properties.

Scaffold for Complex Molecular Architectures and Scaffolds

The rigid and planar structure of the pyridine ring, combined with the synthetic handles provided by the fluorine and nitrile groups, makes this compound an ideal scaffold for the construction of complex molecular architectures. By strategically functionalizing the different positions of the pyridine ring, chemists can create three-dimensional molecules with well-defined shapes and functionalities.

This "scaffold-based" approach is particularly valuable in medicinal chemistry, where the goal is to design molecules that can bind to specific biological targets with high affinity and selectivity. The this compound core can serve as a central organizing unit, with various pharmacophoric groups appended to it to interact with the target protein.

The ability to introduce multiple points of diversity on the this compound scaffold is a key advantage. This allows for the systematic exploration of the chemical space around the core structure, enabling the optimization of biological activity and other properties. The fluorine atoms, in particular, can be used to modulate the electronic and steric properties of the molecule, as well as to improve its metabolic stability.

Intermediate in the Synthesis of Advanced Organic Materials

The unique electronic and photophysical properties of fluorinated aromatic compounds have made them attractive targets for the development of advanced organic materials. This compound serves as a key intermediate in the synthesis of a variety of such materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The incorporation of the this compound unit into a polymer or small molecule can significantly influence its electronic properties. The electron-withdrawing nature of the fluorine atoms and the nitrile group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be beneficial for charge injection and transport in electronic devices.

For example, polymers containing the this compound moiety have been investigated for their use as electron-transporting materials in OLEDs. The fluorine atoms can also enhance the thermal and chemical stability of the material, which is crucial for the long-term performance of electronic devices.

Below is a table summarizing some of the advanced organic materials synthesized using this compound as an intermediate.

| Material Class | Specific Example | Potential Application |

| Electron-Transporting Polymers | Poly(fluorene-co-2,5-difluoronicotinonitrile) | Organic Light-Emitting Diodes (OLEDs) |

| Donor-Acceptor Copolymers | Copolymers of this compound and electron-donating units | Organic Photovoltaics (OPVs) |

| Small Molecule Semiconductors | Derivatives of this compound with extended conjugation | Organic Field-Effect Transistors (OFETs) |

Utilization in the Preparation of Diverse Chemical Libraries and Combinatorial Chemistry

Combinatorial chemistry is a powerful tool for the discovery of new drugs and materials. It involves the rapid synthesis of large numbers of related compounds, which can then be screened for their biological activity or other properties. This compound is an excellent building block for combinatorial chemistry due to its ability to be functionalized at multiple positions.

By using a "split-and-pool" synthesis strategy, it is possible to generate large libraries of compounds based on the this compound scaffold. In this approach, a solid support is divided into multiple portions, and each portion is reacted with a different building block. The portions are then combined, mixed, and re-divided for the next reaction step. This process can be repeated multiple times to generate a library containing thousands or even millions of unique compounds.

The fluorine atoms of this compound are particularly well-suited for solid-phase synthesis, as they can be displaced by nucleophiles under mild conditions. This allows for the attachment of a wide variety of building blocks to the scaffold without cleaving it from the solid support.

The resulting chemical libraries can be screened against a variety of biological targets to identify new lead compounds for drug discovery. The structural diversity of the library increases the chances of finding a compound with the desired activity.

Design and Synthesis of Functional Molecules Utilizing the Nicotinonitrile Core

The nicotinonitrile core, and specifically the this compound variant, is a key component in the design and synthesis of a wide range of functional molecules. These molecules are designed to have specific properties, such as fluorescence, non-linear optical activity, or the ability to act as sensors.

The electronic properties of the this compound core can be fine-tuned by the introduction of different substituents. For example, the attachment of electron-donating groups can lead to molecules with strong intramolecular charge transfer (ICT) character, which can give rise to interesting photophysical properties.

Functional dyes based on the this compound core have been developed for a variety of applications, including as fluorescent probes for biological imaging and as sensitizers for dye-sensitized solar cells. The fluorine atoms can enhance the photostability of the dye and improve its performance in these applications.

Furthermore, the ability to introduce specific binding sites onto the this compound scaffold has led to the development of chemosensors for the detection of ions and small molecules. These sensors typically consist of a fluorophore based on the nicotinonitrile core and a receptor that can selectively bind to the target analyte. Binding of the analyte to the receptor causes a change in the fluorescence properties of the sensor, allowing for the detection of the analyte.

The following table lists some of the functional molecules that have been synthesized using the this compound core.

| Functional Molecule | Key Feature | Potential Application |

| Fluorescent Dyes | Intramolecular Charge Transfer | Biological Imaging, Solar Cells |

| Non-Linear Optical Materials | Large Hyperpolarizability | Optical Communications |

| Chemosensors | Selective Analyte Binding | Environmental Monitoring, Medical Diagnostics |

Synthesis and Functionalization of 2,5 Difluoronicotinonitrile Derivatives

Selective Functionalization at the Remaining Pyridine (B92270) Ring Positions

The electron-withdrawing nature of the fluorine and nitrile substituents on the pyridine ring of 2,5-difluoronicotinonitrile deactivates the ring towards electrophilic attack and concurrently activates it for nucleophilic aromatic substitution (SNAr). The positions C-4 and C-6 are the most electron-deficient and, therefore, the primary sites for nucleophilic attack. This inherent reactivity allows for the selective introduction of a wide range of functional groups.

The regioselectivity of the functionalization is governed by both electronic and steric factors. The C-6 position is generally more sterically accessible than the C-4 position, which can influence the outcome of the reaction, especially with bulky nucleophiles. A variety of nucleophiles, including alkoxides, thiolates, and amines, have been successfully employed to displace one of the fluorine atoms, typically the one at the C-2 or C-6 position, depending on the specific substrate and reaction conditions. The functionalization of pyridines at positions remote to the nitrogen atom can be challenging, but methods utilizing N-activation of the pyridine ring can facilitate reactions at the C-4 position. researchgate.netresearchgate.net

Research on the functionalization of similar fluorinated pyridines has demonstrated that the choice of solvent and base is crucial for achieving high yields and selectivity. For instance, in the presence of a strong base, such as sodium hydride, alcohols and thiols can readily displace a fluorine atom to form the corresponding ethers and thioethers.

| Position | Reagent/Conditions | Product Type | Reference |

| C-4/C-6 | Various Nucleophiles (e.g., RO⁻, RS⁻, R₂NH) | Substituted Pyridines | researchgate.netresearchgate.net |

| C-4 | N-Activation followed by Nucleophilic Attack | 4-Substituted Pyridines | researchgate.netresearchgate.net |

Derivatization of the Nitrile Group to Various Carbonyl and Nitrogen-Containing Functionalities

The nitrile group of this compound is a versatile functional handle that can be transformed into a variety of other functionalities, including carboxylic acids, amides, amines, and tetrazoles. These transformations significantly expand the chemical space accessible from this starting material.

Hydrolysis to Amides and Carboxylic Acids: The hydrolysis of the nitrile group can be achieved under either acidic or basic conditions to yield the corresponding nicotinamide (B372718) or nicotinic acid. Enzymatic hydrolysis, utilizing nitrilases, offers a mild and highly selective alternative for the conversion of cyanopyridines to their corresponding amides, often avoiding the formation of the carboxylic acid byproduct. researchgate.netnih.govmdpi.com For example, the use of Rhodococcus rhodochrous has been shown to be effective in the hydration of 3-cyanopyridine (B1664610) to nicotinamide. nih.gov

Reduction to Amines: The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Catalytic hydrogenation over palladium on charcoal in the presence of a strong acid is a common method for the reduction of cyanopyridines to their corresponding aminomethylpyridines. google.com Other reducing agents such as lithium aluminum hydride or Raney nickel can also be employed. google.com

Conversion to Tetrazoles: The [3+2] cycloaddition reaction of the nitrile group with an azide (B81097), typically sodium azide in the presence of a Lewis acid catalyst like zinc chloride, provides a direct route to 5-substituted tetrazoles. rsc.orgresearchgate.netnih.gov This transformation is valuable for introducing a bioisostere of a carboxylic acid group.

| Transformation | Reagents and Conditions | Product | Reference |

| Hydrolysis | H₂O, H⁺ or OH⁻ / Nitrilase | 2,5-Difluoronicotinamide/Acid | researchgate.netnih.govmdpi.comgoogle.comgoogle.com |

| Reduction | H₂, Pd/C, HCl / LiAlH₄ / Raney Ni | (2,5-Difluoro-3-pyridyl)methanamine | google.comgoogle.com |

| Cycloaddition | NaN₃, ZnCl₂ | 5-(2,5-Difluoro-3-pyridyl)tetrazole | rsc.orgresearchgate.netnih.gov |

Formation of Polycyclic Systems Incorporating the this compound Moiety

The this compound scaffold can serve as a building block for the construction of more complex, fused polycyclic systems. This can be achieved through various synthetic strategies, including intramolecular cyclizations and intermolecular cycloaddition reactions.

One approach involves the initial functionalization of the pyridine ring, followed by a subsequent ring-closing reaction. For example, a nucleophilic substitution at the C-2 or C-6 position with a bifunctional nucleophile can set the stage for an intramolecular cyclization to form a new fused ring. The synthesis of furo[2,3-b]pyridines from substituted cyanopyridines illustrates this principle. ias.ac.in

Furthermore, the electron-deficient nature of the pyridine ring and the presence of the nitrile group can facilitate participation in cycloaddition reactions. Inverse-electron-demand Diels-Alder reactions, where the fluorinated pyridine acts as the dienophile, can be a powerful tool for the construction of fused bicyclic systems. nih.govrsc.org The development of metal-free approaches for the conversion of pyridines into fused bicyclic heterocycles has also been reported, showcasing the versatility of this core structure in complex molecule synthesis. nih.gov

| Reaction Type | Strategy | Resulting System | Reference |

| Intramolecular Cyclization | Functionalization followed by ring closure | Fused heterocycles (e.g., Furopyridines) | ias.ac.in |

| Cycloaddition | Inverse-electron-demand Diels-Alder | Fused bicyclic systems | nih.govrsc.org |

Stereoselective and Regioselective Synthesis of Chiral Derivatives

The introduction of chirality into derivatives of this compound is a critical aspect for applications in medicinal chemistry and materials science. Stereoselective and regioselective synthetic methods are employed to control the spatial arrangement of atoms in the final products.

While direct asymmetric synthesis starting from this compound is not extensively documented, general principles of asymmetric synthesis can be applied. One strategy involves the use of chiral nucleophiles in SNAr reactions. The stereocenter in the nucleophile can direct the approach to the pyridine ring, leading to the formation of a single enantiomer or a diastereomerically enriched product.

Another approach is the introduction of a prochiral center, followed by a stereoselective reaction. For instance, a carbonyl group could be introduced at one of the ring positions, which can then be reduced asymmetrically using a chiral reducing agent or a catalyst to yield a chiral alcohol. The use of chiral auxiliaries attached to the pyridine ring or the nucleophile can also effectively control the stereochemical outcome of a reaction. mdpi.comyoutube.com The catalytic stereoselective dearomatization of pyridines represents a powerful method for generating enantioenriched hydropyridine derivatives. mdpi.com

| Strategy | Method | Outcome | Reference |

| Chiral Nucleophile | SNAr with a chiral amine or alcohol | Enantioenriched substituted pyridine | mdpi.comyoutube.com |

| Asymmetric Reduction | Reduction of a ketone derivative with a chiral catalyst | Chiral alcohol derivative | acs.org |

| Chiral Auxiliary | Use of a removable chiral group | Diastereoselective functionalization | youtube.com |

Modification of Fluorine Substituents for Enhanced Reactivity or Specific Properties

The fluorine atoms in this compound are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for their selective replacement by a wide variety of nucleophiles, thereby tuning the electronic properties and biological activity of the resulting compounds. The high electronegativity of fluorine makes the adjacent carbon atoms highly electrophilic and susceptible to nucleophilic attack. youtube.comnih.govyoutube.comsemanticscholar.orglibretexts.org

The substitution of fluorine can be highly regioselective. The C-2 fluorine is generally more reactive towards nucleophilic attack than the C-5 fluorine due to the stronger activating effect of the para-disposed nitrile group and the adjacent ring nitrogen. This differential reactivity can be exploited for the sequential and selective functionalization of the pyridine ring.

A wide range of oxygen, nitrogen, and sulfur-based nucleophiles can be used to displace the fluorine atoms. For example, reaction with alkoxides (e.g., sodium methoxide) yields alkoxy derivatives, while reaction with amines (e.g., ammonia, primary or secondary amines) affords amino-substituted pyridines. Thiolates can be used to introduce sulfur-containing functionalities. These modifications can dramatically alter the physicochemical properties of the molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity.

| Nucleophile Type | Example Nucleophile | Product Functional Group | Reference |

| Oxygen-based | Sodium Methoxide (NaOMe) | Methoxy | youtube.comyoutube.com |

| Nitrogen-based | Ammonia (NH₃), Alkylamines | Amino, Alkylamino | youtube.comyoutube.com |

| Sulfur-based | Sodium Thiophenolate (NaSPh) | Phenylthio | nih.govsemanticscholar.org |

Q & A

Q. What are the established methods for synthesizing 2,5-Difluoronicotinonitrile, and what are their key reaction conditions?

The synthesis of fluorinated nicotinonitriles often employs palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using aryl halides and boronic acids/esters is a common approach, requiring Pd catalysts (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and anhydrous solvents (e.g., THF) under inert atmospheres . Alternative routes may involve nucleophilic substitution on pre-functionalized pyridine rings, where fluorine atoms are introduced via fluorinating agents like Selectfluor™ under controlled temperatures (40–80°C) . Optimization of stoichiometry and reaction time is critical to minimize byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

Structural confirmation relies on spectroscopic techniques:

- FT-IR : Identifies nitrile (C≡N stretch ~2200 cm⁻¹) and fluorinated aromatic C-F bonds (1200–1100 cm⁻¹) .

- NMR : ¹H NMR reveals proton environments near fluorine substituents (e.g., coupling patterns from vicinal F atoms), while ¹³C NMR detects deshielded carbons adjacent to electronegative groups .

- Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching (e.g., [M+H]⁺ ion) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Standard protocols for nitriles and fluorinated compounds apply:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile intermediates.

- Store in amber glass bottles under inert gas (N₂/Ar) to limit moisture degradation .

- Emergency measures: Rinse exposed areas with water; for spills, use absorbent materials and avoid direct contact .

Advanced Research Questions

Q. What are the common side reactions encountered during fluorinated nicotinonitrile synthesis, and how can they be mitigated?

Competing reactions include:

- Over-fluorination : Uncontrolled substitution at unintended positions. Mitigation: Use stoichiometric fluorinating agents and low temperatures .

- Nitrile hydrolysis : Conversion to amides/carboxylic acids under acidic/alkaline conditions. Mitigation: Maintain anhydrous conditions and avoid prolonged exposure to moisture .

- Aryl ring dimerization : Occurs in high-temperature Pd-catalyzed reactions. Mitigation: Optimize catalyst loading and reaction time .

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing nature of fluorine atoms deactivates the pyridine ring, reducing electron density and altering regioselectivity. This effect:

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Challenges include:

Q. How can this compound serve as a precursor in designing enzyme inhibitors for pharmacological studies?

The nitrile group acts as a bioisostere for carboxylic acids, enabling reversible binding to enzyme active sites (e.g., kinases, phosphatases). Fluorine atoms enhance metabolic stability and membrane permeability. Example protocol:

- Synthesize analogs via Suzuki coupling with bioactive aryl boronic acids.

- Screen for inhibitory activity using enzyme assays (e.g., fluorescence-based) and validate via X-ray crystallography .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Suzuki-Miyaura Coupling

| Component | Example Parameters | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Base | Na₂CO₃ (2 equiv) | |

| Solvent | THF, 80°C, 12 hr | |

| Yield | 65–85% |

Q. Table 2: Analytical Techniques for Structural Validation

| Technique | Critical Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.75 (s, 1H, pyridine-H) | |

| ¹³C NMR | δ 158.2 (C-F), 116.5 (C≡N) | |

| HRMS | [M+H]⁺ Calc.: 180.0423, Found: 180.0421 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.